molecular formula C8H8Cl2O2 B8648927 2-(3,5-Dichloro-4-hydroxyphenyl)ethanol

2-(3,5-Dichloro-4-hydroxyphenyl)ethanol

Cat. No.: B8648927
M. Wt: 207.05 g/mol
InChI Key: HHBCXDGBMINMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichloro-4-hydroxyphenyl)ethanol is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2,6-dichloro-4-(2-hydroxyethyl)phenol

InChI

InChI=1S/C8H8Cl2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,11-12H,1-2H2

InChI Key

HHBCXDGBMINMHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (3,5-dichloro-4-hydroxy-phenyl)-acetic acid methyl ester (15) (15.7 g, 67.09 mmol) in anhydrous tetrahydrofuran (600 mL) under argon cooled to −10° C. was treated slowly dropwise with a 1M solution of lithium aluminum hydride in tetrahydrofuran (67.1 mL, 67.1 mmol). The reaction mixture was stirred for 5 min after the addition was complete and was quenched at −10° C. by the dropwise addition of a 10% aqueous Rochelle's Salt solution (80 mL). The reaction suspension was stirred 10 min. Ethyl acetate (100 mL) was then added to the suspension. The mixture was then filtered. The solids were rinsed with ethyl acetate (2×500 mL). The organic layer was separated. The aqueous layer was extracted with ethyl acetate (2×200 mL). The organic layers were combined and washed with a 0.1N aqueous hydrochloric acid solution, water, and a saturated aqueous sodium chloride solution. The organic layer was dried with magnesium sulfate, filtered and concentrated to afford the first crop of solid. The resulting solid was placed under high vacuum overnight. The aqueous layer was acidified to pH=5 by the addition of a 1N aqueous hydrochloric acid solution and was then re-extracted with ethyl acetate (3×200 mL). The organic layers were combined and washed with water and a saturated aqueous sodium chloride solution. The organic layer was dried with magnesium sulfate, filtered and concentrated. The resulting solid was placed under high vacuum overnight to afford 2,6-dichloro-4-(2-hydroxy-ethyl)-phenol (16) (13.9 g, 100%); LRMS for C8H8Cl2O2 (M+) m/z 207 Molecular Weight=207.0578; Exact Mass=205.9901
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15.7 g
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600 mL
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67.1 mL
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